molecular formula C19H15BrN2O2S B2387370 (5-bromofuran-2-yl)(3-(thiophen-3-yl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone CAS No. 1396866-44-6

(5-bromofuran-2-yl)(3-(thiophen-3-yl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone

Cat. No.: B2387370
CAS No.: 1396866-44-6
M. Wt: 415.31
InChI Key: YWKIBNRPNSWOHS-UHFFFAOYSA-N
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Description

The compound (5-bromofuran-2-yl)(3-(thiophen-3-yl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone is a complex organic molecule that features a combination of furan, thiophene, and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-bromofuran-2-yl)(3-(thiophen-3-yl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone typically involves multi-step organic reactions One common approach is to start with the bromination of furan to obtain 5-bromofuran This intermediate is then coupled with a thiophene derivative through a series of reactions involving the formation of a pyrazole ring

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings.

    Reduction: Reduction reactions can target the carbonyl group in the methanone moiety.

    Substitution: The bromine atom in the furan ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the furan and thiophene rings.

    Reduction: Reduced forms of the methanone group, potentially leading to alcohol

Properties

IUPAC Name

(5-bromofuran-2-yl)-[3-(2-methylphenyl)-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN2O2S/c1-12-4-2-3-5-14(12)16-10-15(13-8-9-25-11-13)21-22(16)19(23)17-6-7-18(20)24-17/h2-9,11,16H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWKIBNRPNSWOHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CC(=NN2C(=O)C3=CC=C(O3)Br)C4=CSC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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